molecular formula C8H7BrF2O2 B2743540 2-(4-Bromophenoxy)-2,2-difluoroethanol CAS No. 1864802-67-4

2-(4-Bromophenoxy)-2,2-difluoroethanol

Cat. No.: B2743540
CAS No.: 1864802-67-4
M. Wt: 253.043
InChI Key: KTBLJFRMOBDPLW-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-2,2-difluoroethanol: is an organic compound with the molecular formula C8H7BrF2O2 It is characterized by the presence of a bromophenoxy group attached to a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-2,2-difluoroethanol typically involves the reaction of 4-bromophenol with 2,2-difluoroethanol in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-2,2-difluoroethanol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as or in the presence of a polar aprotic solvent like .

    Oxidation: Oxidizing agents such as or .

    Reduction: Reducing agents such as or .

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy compounds.

    Oxidation: Formation of difluoroketones or difluoroaldehydes.

    Reduction: Formation of difluoroalcohols or difluoroalkanes.

Scientific Research Applications

2-(4-Bromophenoxy)-2,2-difluoroethanol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-2,2-difluoroethanol
  • 2-(4-Fluorophenoxy)-2,2-difluoroethanol
  • 2-(4-Methylphenoxy)-2,2-difluoroethanol

Uniqueness

2-(4-Bromophenoxy)-2,2-difluoroethanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties . This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(4-bromophenoxy)-2,2-difluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c9-6-1-3-7(4-2-6)13-8(10,11)5-12/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBLJFRMOBDPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(CO)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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